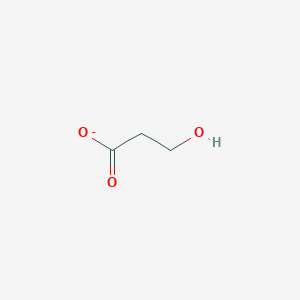

3-Hydroxypropionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxypropionate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxypropionic acid. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-hydroxypropionic acid.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Precursor for Bioplastics

3HP is a key precursor for the synthesis of poly(3-hydroxypropionate) (P(3HP)), which is a type of bioplastic. This polymer exhibits favorable properties such as biodegradability and biocompatibility, making it suitable for various applications in packaging and medical devices .

1.2. Metabolic Engineering

Recent advancements in metabolic engineering have enabled the production of 3HP through microbial fermentation processes. For instance, Halomonas bluephagenesis has been engineered to produce high yields of 3HP from substrates like 1,3-propanediol, showcasing its potential in sustainable chemical production .

Industrial Applications

2.1. Chemical Synthesis

3HP serves as a platform chemical from which numerous valuable chemicals can be derived, including acrylic acid and acrylamide. Its role as a building block in the chemical industry underscores its economic importance .

2.2. Polyhydroxyalkanoates (PHAs) Production

The incorporation of 3HP into polyhydroxyalkanoates (PHAs) has gained attention due to PHAs' applications in biodegradable materials. The synthesis of copolymers containing 3HP enhances the material properties such as flexibility and thermal stability .

Biomedical Applications

3.1. Tissue Engineering

Research indicates that polymers derived from 3HP can be utilized in tissue engineering applications due to their biocompatibility and ability to support cell growth. They are being explored for use in scaffolds for bone and cartilage regeneration .

3.2. Drug Delivery Systems

The low acidity of 3HP-based materials reduces the risk of irritation when used in drug delivery systems, making them suitable for various pharmaceutical applications .

Case Studies

4.1. Production Optimization

A study demonstrated the optimization of production pathways for 3HP using engineered strains of E. coli and H. bluephagenesis. These strains were modified to enhance yield and productivity, achieving up to 154 g/L of 3HP with a productivity rate of 2.4 g/L/h .

4.2. Environmental Impact Assessment

Life cycle assessments have been conducted to evaluate the environmental impact of producing 3HP from renewable resources compared to petrochemical routes. These studies indicate that biotechnological production methods significantly reduce carbon footprints, promoting sustainability in chemical manufacturing .

Summary Table: Key Applications of this compound

| Application Area | Description |

|---|---|

| Bioplastics | Used as a precursor for poly(this compound), contributing to biodegradable materials |

| Chemical Synthesis | Serves as a platform chemical for producing acrylic acid and other valuable chemicals |

| Tissue Engineering | Explored for scaffolds due to biocompatibility and support for cell growth |

| Drug Delivery Systems | Utilized in drug delivery systems with reduced irritation risk |

| Environmental Sustainability | Biotechnological production methods reduce carbon footprints compared to traditional methods |

Análisis De Reacciones Químicas

1.1. Dehydration to Acrylic Acid

3HP undergoes intramolecular dehydration at elevated temperatures (≥140°C) to form acrylic acid, a reaction critical for industrial polymer production :

3 Hydroxypropionic acidΔAcrylic acid+H2O

Key factors :

1.2. Hydrolysis of Propiolactone

3HP is synthesized via propiolactone hydrolysis under acidic or basic conditions :

Propiolactone+H2O→3 Hydroxypropionic acid

Industrial relevance : Propiolactone is produced from ketene and formaldehyde .

1.3. Base-Induced Hydration of Acrylic Acid

Reversing dehydration, acrylic acid hydrates to 3HP in basic conditions :

Acrylic acid+H2ONaOH3 Hydroxypropionic acid

Limitation : Low equilibrium constant necessitates excess water .

2.1.1. Coenzyme A-Dependent Pathway

Microbes: Lactobacillus reuteri, Klebsiella pneumoniae

Reactions :

-

GlycerolGDHt PduCDE 3 HPA

-

3 HPAPduP AldDH 3 HP CoA

-

3 HP CoAPduL W3HP+ATP

Key features :

2.1.2. Coenzyme A-Independent Pathway

Microbes: Engineered Escherichia coli

Reactions :

-

GlycerolGDHt3 HPA

-

3 HPAALDH3HP

Challenges :

2.2. Malonyl-CoA Pathway

Microbes: Chloroflexus aurantiacus, engineered H. bluephagenesis

Reactions :

-

Acetyl CoAACCMalonyl CoA

-

Malonyl CoAMCR3HP+2NADPH

Performance :

2.3. This compound/4-Hydroxybutyrate (3HP/4HB) Cycle

Organisms: Metallosphaera sedula (thermoacidophilic archaea)

Key reactions :

-

Acetyl CoA+2CO2ACC3HP CoA

-

3HP CoADehydratase ReductasePropionyl CoA

Kinetic insights :

Comparative Analysis of Biosynthetic Pathways

Industrial and Metabolic Engineering Challenges

-

Toxicity Management : 3-HPA accumulation inhibits cell growth; strategies include dynamic pathway regulation and enzyme balancing .

-

Redox Balance : NAD+/NADPH regeneration limits yields; H. bluephagenesis overexpresses AdhP to enhance redox efficiency .

-

Thermostability : Enzymes from M. sedula retain activity at 65°C, enabling high-temperature bioprocessing .

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in the 3-hydroxypropionate/4-hydroxybutyrate (HP/4HB) cycle for autotrophic CO₂ fixation, and how do they influence 3HP biosynthesis efficiency?

The HP/4HB cycle, first identified in Chloroflexus aurantiacus and Metallosphaera sedula, involves two critical enzymes for 3HP biosynthesis: acetyl-CoA carboxylase (Acc) and malonyl-CoA reductase (Mcr) . Acc catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, while Mcr reduces malonyl-CoA to 3HP via malonate semialdehyde. Experimental reconstitution of this pathway in vitro using acetyl-CoA as a substrate revealed that 3HP formation is highly sensitive to Acc and Mcr activity but not to malonate semialdehyde reductase (Msr) . Researchers should prioritize kinetic assays of these enzymes under varying pH, temperature, and cofactor (NADPH) conditions to optimize flux toward 3HP.

Q. How can researchers experimentally distinguish between 3HP biosynthesis and competing pathways like fatty acid synthesis in microbial systems?

Competition between 3HP and fatty acid synthesis arises from shared precursors (e.g., malonyl-CoA). Methodological approaches include:

- Enzyme inhibition assays : Using cerulenin (a fatty acid synthase inhibitor) to suppress FabF/FabH activity, thereby redirecting malonyl-CoA toward 3HP .

- Metabolic flux analysis (MFA) : Isotopic labeling (e.g., ¹³C-acetate) combined with GC-MS to trace carbon flow into 3HP versus fatty acids .

- Genetic knockout models : Deleting fas (fatty acid synthase) or overexpressing tesA (thioesterase) to reduce acyl-ACP accumulation .

Q. What are the optimal methods for quantifying 3HP in complex biological matrices during microbial fermentation studies?

- GC-MS : Derivatize 3HP with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for sensitive detection, with a detection limit of ~0.1 µM .

- HPLC with UV/RI detection : Use anion-exchange columns (e.g., Aminex HPX-87H) and 5 mM H₂SO₄ as the mobile phase, calibrated against NIST-certified standards .

- Enzymatic assays : Couple 3HP oxidation to NADH production via 3HP dehydrogenase (e.g., from Pseudomonas aeruginosa), though this requires careful validation to avoid cross-reactivity .

Advanced Research Questions

Q. What strategies address the thermodynamic and kinetic bottlenecks in the malonyl-CoA reductase (Mcr)-catalyzed step of 3HP biosynthesis?

Mcr activity is often limited by NADPH dependency and product inhibition. Solutions include:

- Cofactor engineering : Substitute NADPH with NADH by introducing NADH-specific Mcr variants (e.g., from Chloroflexus aurantiacus) or co-expressing transhydrogenases to balance NADPH/NADH pools .

- Enzyme fusion tags : Link Mcr to substrate-channelling partners (e.g., Acc) to reduce intermediate diffusion and improve catalytic efficiency .

- Directed evolution : Screen Mcr mutants for improved thermostability (e.g., using Pyrococcus furiosus homologs) or reduced inhibition by 3HP .

Q. How does the choice between in vitro reconstituted systems versus whole-cell microbial platforms impact the study of 3HP pathway dynamics?

Q. What genetic modifications in Escherichia coli enhance 3HP yield while maintaining cellular redox balance?

- Dual-pathway engineering : Introduce the M. sedula HP/4HB cycle alongside the endogenous glycerol-to-3HP pathway to diversify carbon sources .

- Redox balancing : Overexpress gapA (glyceraldehyde-3-phosphate dehydrogenase) to regenerate NADPH and delete pntAB (transhydrogenase) to minimize NADH depletion .

- Toxic metabolite export : Express 3HP transporters (e.g., yohJK from Lactobacillus reuteri) to reduce intracellular accumulation .

Q. How does 3HP accumulation affect central carbon metabolism in eukaryotic systems, and what compensatory mechanisms exist?

In rat liver models, 3HP accumulation disrupts mitochondrial acetyl-CoA oxidation, impairing ATP synthesis and promoting lipid peroxidation. Metabolomic profiling reveals:

- Downregulation : Mevalonate pathway (cholesterol synthesis) due to CoA sequestration .

- Upregulation : Glutaryl-CoA metabolism (via N-glutarylglycine) as a detoxification mechanism .

- Mitigation strategies : Co-supplementation with 5-aminolevulinate (5-ALA) to restore heme biosynthesis and mitochondrial membrane potential .

Métodos De Preparación

Biosynthetic Pathways for 3-Hydroxypropionate Production

Glycerol-Based Fermentation and the PduP Route

Glycerol, a byproduct of biodiesel production, has emerged as a cost-effective substrate for 3HP synthesis due to its abundance and low market price . The first biosynthetic pathway for 3HP, established in 2010, utilizes a three-step enzymatic process in Shimwellia blattae (formerly Escherichia blattae) :

-

Glycerol dehydration : Glycerol dehydratase converts glycerol to 3-hydroxypropionaldehyde (3-HPA).

-

Oxidation and CoA ligation : 3-HPA is oxidized to 3-hydroxypropionyl-CoA (3HP-CoA) via propionaldehyde dehydrogenase (PduP).

-

Polymerization : 3HP-CoA is polymerized into poly(this compound) (poly(3HP)) using PHA synthase .

In a two-step fed-batch fermentation process, S. blattae achieved 1.4 g/L poly(3HP), corresponding to 12% of the cell dry weight . Anaerobic conditions were critical for initial cell propagation, while aerobic phases facilitated 3HP-CoA synthesis .

CoA-Independent Pathways via Aldehyde Dehydrogenase

To bypass the complexity of CoA-dependent pathways, researchers developed a streamlined route using aldehyde dehydrogenase (AldD) to directly convert 3-HPA to 3HP . This method eliminates the need for phosphotransacylase (PduL) and propionate kinase (PduW), reducing metabolic burden on host organisms. In Lactobacillus reuteri, this pathway achieved 3HP titers of 18.9 g/L when co-fed with 5 g/L glucose and 20 g/L 1,3-propanediol . The absence of CoA intermediates also improves oxygen tolerance, enabling aerobic fermentation .

Metabolic Engineering for Enhanced 3HP Production

Halomonas bluephagenesis as an Industrial Chassis

Halomonas bluephagenesis, a halophilic bacterium, has been engineered for high-yield 3HP production under non-sterile conditions. Key modifications include:

-

Deletion of 3HP degradation pathways : Removing genes responsible for 3HP catabolism increased product accumulation .

-

Overexpression of AldD and AdhP : Enhancing aldehyde dehydrogenase (AldD) and alcohol dehydrogenase (AdhP) activity improved 1,3-propanediol conversion efficiency .

-

Redox balancing : Optimizing NADH/NAD+ ratios by controlling glucose intake prevented metabolic bottlenecks .

In fed-batch fermentations, engineered H. bluephagenesis produced 154 g/L 3HP with a yield of 0.93 g/g 1,3-propanediol and a productivity of 2.4 g/L/h .

Substrate Optimization and Cost Efficiency

| Substrate | Organism | Pathway | Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|---|

| Glycerol | Shimwellia blattae | CoA-dependent | 1.4 | 0.12 | |

| 1,3-PDO | Halomonas bluephagenesis | CoA-independent | 154 | 0.93 | |

| Glucose/Glycerol | E. coli | Hybrid | 18.9 | 0.45 |

Glycerol remains the most economical substrate, but 1,3-propanediol (1,3-PDO) enables higher titers in engineered strains . Co-feeding strategies with minimal glucose (5 g/L) reduce NADH overproduction and improve 3HP synthesis .

Propiedades

Número CAS |

1190-23-4 |

|---|---|

Fórmula molecular |

C3H5O3- |

Peso molecular |

89.07 g/mol |

Nombre IUPAC |

3-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)/p-1 |

Clave InChI |

ALRHLSYJTWAHJZ-UHFFFAOYSA-M |

SMILES |

C(CO)C(=O)[O-] |

SMILES canónico |

C(CO)C(=O)[O-] |

Sinónimos |

3-hydroxypropanoic acid 3-hydroxypropionate 3-hydroxypropionic acid beta-lactic acid hydracrylic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.